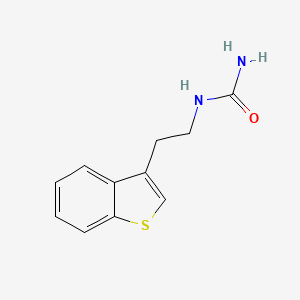
Urea, (2-(benzo(b)thien-3-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (2-(benzo(b)thien-3-yl)ethyl)- is a compound that features a urea moiety attached to a benzo[b]thiophene ring via an ethyl linker. This compound is part of a broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, (2-(benzo(b)thien-3-yl)ethyl)- typically involves the reaction of benzo[b]thiophene derivatives with isocyanates or carbamoyl chlorides under controlled conditions. One common method includes the use of benzo[b]thiophene-2-ylamine, which reacts with ethyl isocyanate to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (2-(benzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The benzo[b]thiophene ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by the electron-donating effects of the urea moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Urea, (2-(benzo(b)thien-3-yl)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in inhibiting specific enzymes and receptors involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Wirkmechanismus
The mechanism of action of urea, (2-(benzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth and proliferation . The urea moiety plays a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zileuton: A related compound with a similar structure, used as an anti-inflammatory agent.
Benzo[b]thiophene-2-ylboronic acid: Another thiophene derivative with applications in organic synthesis and materials science.
Uniqueness
Urea, (2-(benzo(b)thien-3-yl)ethyl)- is unique due to its specific combination of a urea moiety and a benzo[b]thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, distinguishing it from other thiophene derivatives .
Eigenschaften
CAS-Nummer |
23799-92-0 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-yl)ethylurea |
InChI |
InChI=1S/C11H12N2OS/c12-11(14)13-6-5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H3,12,13,14) |
InChI-Schlüssel |
PRNLVXXGFVHFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


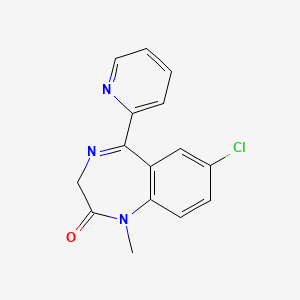
![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)
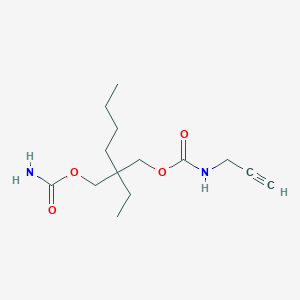

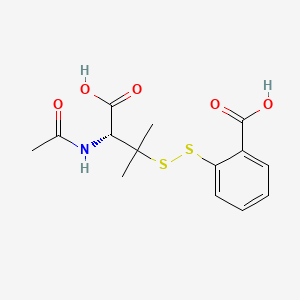
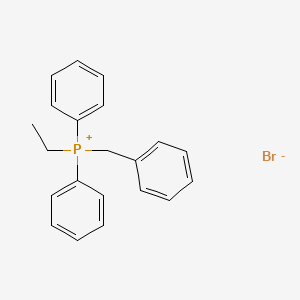
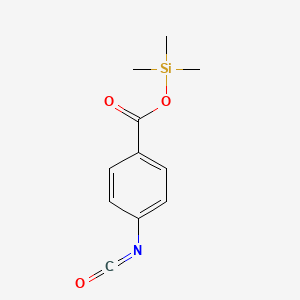
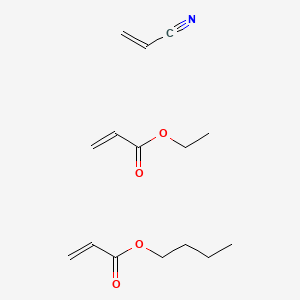

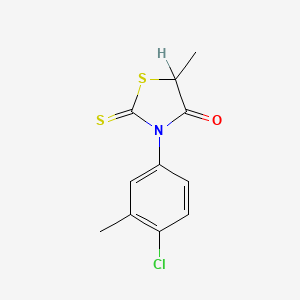
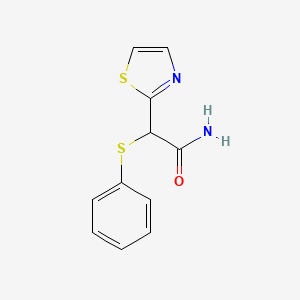
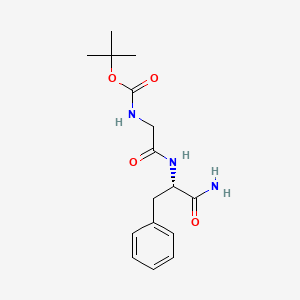
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
